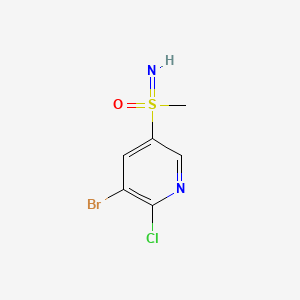

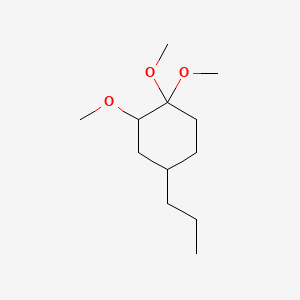

![molecular formula C10H13FN2O4S B6605735 tert-butyl N-[6-(fluorosulfonyl)pyridin-2-yl]carbamate CAS No. 2300781-79-5](/img/structure/B6605735.png)

tert-butyl N-[6-(fluorosulfonyl)pyridin-2-yl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl carbamates are a class of organic compounds that contain a carbamate functional group, which consists of a carbonyl group (C=O) attached to an amine (NH2) and an alkyl group . The tert-butyl group (t-Bu) is a bulky alkyl substituent that can provide steric hindrance to the carbamate group, potentially affecting its reactivity .

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This reaction can be carried out under either aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases, making it a useful protecting group in organic synthesis .Molecular Structure Analysis

The molecular structure of a tert-butyl carbamate would consist of a carbamate group attached to a tert-butyl group. The carbamate group contains a carbonyl group (C=O) and an amine (NH2), while the tert-butyl group is a bulky alkyl substituent .Chemical Reactions Analysis

Tert-butyl carbamates are often used as protecting groups for amines in organic synthesis . They are stable towards most nucleophiles and bases, but can be cleaved under acidic conditions to yield the free amine . The tert-butyl cation formed during this process can be quenched by a suitable trapping agent .Wissenschaftliche Forschungsanwendungen

Tert-butyl N-[6-(fluorosulfonyl)pyridin-2-yl]carbamate has been studied for its potential applications in a number of scientific research fields. It has been used as a catalyst in organic synthesis, as a reagent in biochemistry, and as a potential therapeutic agent. It has also been studied for its ability to act as a prodrug, allowing for the delivery of therapeutic agents to specific sites within the body. Additionally, this compound has been investigated as a potential contrast agent for magnetic resonance imaging (MRI) and as a potential biomarker for the detection of certain diseases.

Wirkmechanismus

The mechanism of action of tert-butyl N-[6-(fluorosulfonyl)pyridin-2-yl]carbamate is not completely understood, but it is believed to interact with certain proteins and enzymes in the body. It has been shown to bind to proteins in the cytoplasm and to enzymes in the endoplasmic reticulum. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as those involved in the synthesis of fatty acids.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, such as those involved in the synthesis of fatty acids. Additionally, this compound has been shown to interact with certain proteins and enzymes in the body, which could potentially lead to changes in the expression of certain genes.

Vorteile Und Einschränkungen Für Laborexperimente

Tert-butyl N-[6-(fluorosulfonyl)pyridin-2-yl]carbamate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it has a wide range of applications, making it a versatile compound for use in a variety of experiments. However, this compound also has some limitations. It is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, it is a relatively unstable compound, and it can easily decompose in the presence of moisture or heat.

Zukünftige Richtungen

There are a number of potential future directions for the use of tert-butyl N-[6-(fluorosulfonyl)pyridin-2-yl]carbamate in scientific research. It could be used as a catalyst in organic synthesis, as a reagent in biochemistry, and as a potential therapeutic agent. Additionally, this compound could be investigated as a potential contrast agent for magnetic resonance imaging (MRI) and as a potential biomarker for the detection of certain diseases. Furthermore, this compound could be studied for its ability to interact with certain proteins and enzymes in the body, which could potentially lead to changes in the expression of certain genes. Finally, this compound could be further studied for its potential applications in drug discovery, drug delivery, and molecular diagnostics.

Synthesemethoden

The synthesis of tert-butyl N-[6-(fluorosulfonyl)pyridin-2-yl]carbamate begins with the reaction of tert-butyl chloroformate with 2-pyridin-6-yl-fluorosulfonic acid in a solvent mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature and produces the desired product in high yields (up to 90%). The product is then purified by column chromatography to obtain pure this compound.

Safety and Hazards

Tert-butyl carbamates can pose several safety hazards. They may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . They may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

tert-butyl N-(6-fluorosulfonylpyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O4S/c1-10(2,3)17-9(14)13-7-5-4-6-8(12-7)18(11,15)16/h4-6H,1-3H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHWDLRLEZSJHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CC=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O4S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)

![1-[6-methoxy-5-(4-methoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carbonyloxy]ethyl acetate](/img/structure/B6605686.png)

![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)

![3-azaspiro[5.5]undecane-3-sulfonyl fluoride](/img/structure/B6605703.png)

![tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B6605714.png)

![(13'R)-13'-methyl-2'-phenyl-5',8',10',11',12',13',14',15'-octahydro-2'H-spiro[azetidine-3,9'-pyrazolo[4,3-b]1-oxa-5,8-diazacyclotetradecane]-10',15'-dione, trifluoroacetic acid](/img/structure/B6605722.png)

![N',3-dihydroxy-4-{5-[methyl(prop-2-yn-1-yl)amino]pentyl}pyridine-2-carboximidamide](/img/structure/B6605752.png)

![7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B6605753.png)